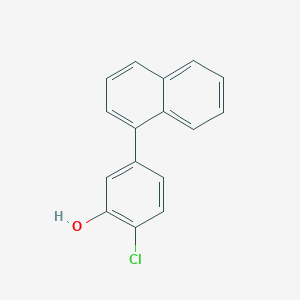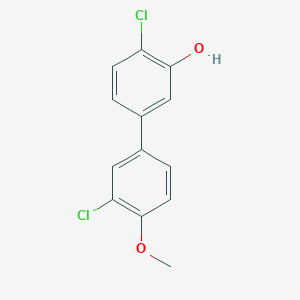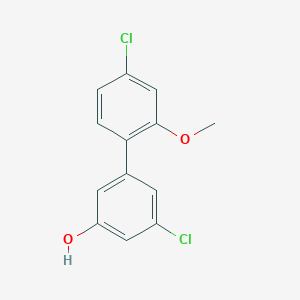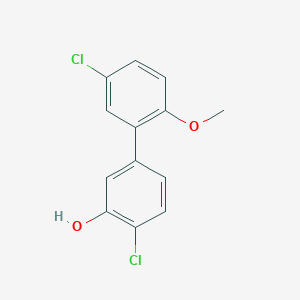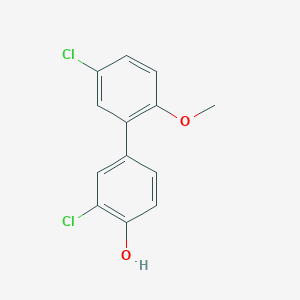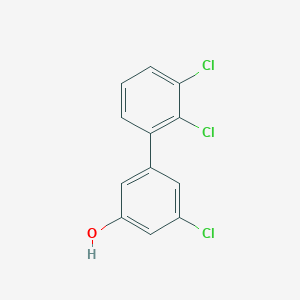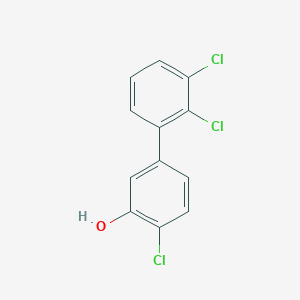
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (2,5-DCPP) is a phenolic compound that is widely used in scientific research applications. It is an aromatic compound composed of chlorine, phenol, and dichlorophenol groups. 2,5-DCPP is an important reagent in organic synthesis and has been used extensively in the synthesis of a variety of organic compounds. Additionally, 2,5-DCPP has been used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used in the production of polymers and other materials. 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has also been used as a catalyst in the synthesis of polymers and as a catalyst in the production of polysaccharides.
Mecanismo De Acción
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% acts as an electrophile in organic reactions. It can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form a variety of products. The reaction of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% with nucleophiles occurs through a series of steps, including an initial nucleophilic attack, followed by a rearrangement of the reaction intermediates, and finally, a proton transfer.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound and is not easily degraded by light or heat. However, it is important to note that 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% is a potent electrophile and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Direcciones Futuras
Future research on 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% should focus on its potential applications in the development of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, further research should be conducted to determine the potential toxicity of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on human health. Additionally, further research should be conducted to determine the potential environmental impacts of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and its potential effects on the environment. Finally, further research should be conducted to determine the potential applications of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% in the development of new materials and polymers.
Métodos De Síntesis
2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% can be synthesized from the reaction of 2,3-dichlorophenol and chlorine in an aqueous solution. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of 2-Chloro-5-(2,3-dichlorophenyl)phenol, 95% and other byproducts, which can be separated using chromatography.
Propiedades
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWTYDKCXEUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686093 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
1261991-11-0 |
Source


|
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

